(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
“(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone” is a chemical compound with the molecular formula C18H25N3O5 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a dimethoxyphenyl group, a morpholinylcarbonyl group, and a piperazinyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.414. Other physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques .Scientific Research Applications
Nitrogen-containing heteroarene units play a crucial role in natural products and biologically active synthetic compounds. Among these, triazole derivatives exhibit diverse biological effects due to their structural characteristics, which facilitate binding with target molecules. Our focus compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , has potential bioactivity and can be synthesized using sustainable methodologies .
Bioactivity and Medicinal Potential
Antifungal and Antibacterial Properties: Triazole derivatives, including our compound, have been explored as efficient components in fungicides, bactericides, and herbicides. Their structural features make them effective for combating fungal and bacterial infections .
Potential Kinase Inhibitor: Given the increasing interest in kinase inhibitors for various diseases, our compound could be investigated as a potential leucine-rich repeat kinase 2 (LRRK2) inhibitor. LRRK2 is implicated in Parkinson’s disease, making it a relevant target .
Synthetic Applications
Aza-Michael Reaction: The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. Our compound can be synthesized through this reaction, providing valuable precursors for bioactive molecules. The methodology involves the Michael addition of N-heterocycles to chalcones, with good green metrics .
Carbonyl Compound Synthesis: Our compound’s structure allows for the synthesis of β-heteroarylated carbonyl compounds. Various approaches, such as nucleophilic substitution and conjugate addition, can yield diverse derivatives with potential applications .
Conclusion
(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone: holds promise as a bioactive compound with applications in antifungal, antibacterial, and kinase inhibition research. Its synthetic accessibility via the aza-Michael reaction further enhances its potential utility .
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-24-15-4-3-14(13-16(15)25-2)17(22)19-5-7-20(8-6-19)18(23)21-9-11-26-12-10-21/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDGQOHBJBADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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